molecular formula C11H8ClNO B6331079 3-(4-Chlorophenyl)-2-hydroxypyridine, 95% CAS No. 53428-04-9

3-(4-Chlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6331079
CAS RN: 53428-04-9
M. Wt: 205.64 g/mol
InChI Key: JIWKFGRXVZVVOK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-hydroxypyridine, 95% (3-CP-2-HOP), is an organic compound used in the synthesis of various chemical compounds. It can be used as a chemical intermediate in the production of drugs, pesticides, and other organic compounds. 3-CP-2-HOP is a highly versatile compound with a wide range of applications in the laboratory and in industrial settings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of other organic compounds, providing an efficient route for the formation of a wide range of compounds. In addition, the compound can act as a catalyst in certain chemical reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-2-hydroxypyridine, 95% are not well understood. However, it is known that the compound can act as a catalyst in certain chemical reactions and that it can be used as an intermediate in the synthesis of other organic compounds. In addition, the compound may have some effects on the human body, although these effects have not been extensively studied.
Advantages and Limitations for Laboratory Experiments
The advantages of using 3-(4-Chlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments include its versatility, low cost, and ease of synthesis. The compound can be used in a wide range of experiments, from the synthesis of pharmaceuticals to the production of dyes and fragrances. Furthermore, the compound is relatively inexpensive and can be easily synthesized from readily available starting materials. The main limitation of using 3-(4-Chlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is the lack of information regarding its biochemical and physiological effects.

Future Directions

The future of 3-(4-Chlorophenyl)-2-hydroxypyridine, 95% is promising, as the compound has a wide range of potential applications. Future research should focus on further exploring the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of other organic compounds. In addition, further research should be conducted to optimize the synthesis of 3-(4-Chlorophenyl)-2-hydroxypyridine, 95%, as well as to develop new methods for its synthesis. Finally, research should be conducted to evaluate the potential toxicity of 3-(4-Chlorophenyl)-2-hydroxypyridine, 95% and to identify any potential adverse effects associated with its use.

Synthesis Methods

3-(4-Chlorophenyl)-2-hydroxypyridine, 95% can be synthesized in a variety of ways, including reaction of 4-chlorophenol with 2-hydroxy-5-nitropyridine in the presence of a base, such as potassium carbonate, to form 3-(4-Chlorophenyl)-2-hydroxypyridine, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is usually heated to a temperature of 80°C to 100°C. The reaction can also be catalyzed by using a variety of catalysts, such as zinc chloride, zinc bromide, or aluminum chloride. The reaction can be further optimized by varying the reaction conditions, such as temperature, pressure, and reactant concentrations.

Scientific Research Applications

3-(4-Chlorophenyl)-2-hydroxypyridine, 95% is widely used in scientific research applications, primarily as a chemical intermediate in the synthesis of other organic compounds. For example, it can be used to synthesize the pesticide 2,4-dichlorophenoxyacetic acid (2,4-D), as well as several drugs, including the antidepressant fluoxetine, the anti-inflammatory drug ibuprofen, and the anticoagulant warfarin. In addition, 3-(4-Chlorophenyl)-2-hydroxypyridine, 95% is used in the synthesis of several other organic compounds, including dyes, fragrances, and pharmaceuticals.

properties

IUPAC Name

3-(4-chlorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-5-3-8(4-6-9)10-2-1-7-13-11(10)14/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWKFGRXVZVVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613257
Record name 3-(4-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)pyridin-2(1H)-one

CAS RN

53428-04-9
Record name 3-(4-Chlorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53428-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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